S-(11-Bromoundecyl) ethanethioate

Catalog No.
S973644
CAS No.
947150-46-1
M.F
C13H25BrOS
M. Wt
309.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(11-Bromoundecyl) ethanethioate

CAS Number

947150-46-1

Product Name

S-(11-Bromoundecyl) ethanethioate

IUPAC Name

S-(11-bromoundecyl) ethanethioate

Molecular Formula

C13H25BrOS

Molecular Weight

309.31 g/mol

InChI

InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3

InChI Key

JEDBIVNXPYJQIU-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCCCCCCCCBr

Canonical SMILES

CC(=O)SCCCCCCCCCCCBr

S-(11-Bromoundecyl) ethanethioate is a chemical compound characterized by the presence of a brominated undecyl chain and a thioester functional group. Its molecular formula is C13H25BrOSC_{13}H_{25}BrOS, and it has a molecular weight of approximately 309.31 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including catalysis and material science.

  • Nucleophilic Substitution: The thioester group can be replaced by various nucleophiles, making it versatile for further synthetic modifications.
  • Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to yield the corresponding thiol and acid.
  • Reduction: It can be reduced to form thiols, which may have different reactivity profiles compared to the thioester.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the formation of more complex molecules.

The synthesis of S-(11-Bromoundecyl) ethanethioate typically involves nucleophilic substitution reactions. A common method includes:

  • Starting Materials: An appropriate brominated alkane (in this case, undecyl bromide) and thioacetic acid or its derivatives.
  • Reaction Conditions: The reaction is usually conducted in a suitable solvent (e.g., dichloromethane) under reflux conditions.
  • Purification: After the reaction, the product can be purified using standard techniques such as distillation or chromatography.

This method allows for the efficient formation of the desired thioester compound.

S-(11-Bromoundecyl) ethanethioate has several notable applications:

  • Catalysis: It has been used in catalytic systems where surfactant properties enhance reaction efficiency, particularly in organic transformations involving metal ions .
  • Proteomics Research: This compound serves as a useful reagent for studying protein interactions and modifications due to its reactive thiol group .
  • Material Science: The unique properties imparted by the long alkyl chain make it suitable for applications in creating functionalized surfaces or materials with specific hydrophobic characteristics.

Interaction studies involving S-(11-Bromoundecyl) ethanethioate often focus on its role as a ligand in coordination chemistry. Research indicates that compounds with similar structures can significantly affect metal ion coordination and stability under varying pH conditions. For example, studies have shown that this thioester can stabilize metal complexes, enhancing their catalytic properties and resistance to hydrolysis .

Several compounds share structural similarities with S-(11-Bromoundecyl) ethanethioate, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
S-(4-Bromobutyl) thioacetateC8H15BrOSShorter alkyl chain; used in polymer chemistry
S-Phenyl thioacetateC9H10OSAromatic ring; exhibits different reactivity
S-tert-Butyl thioacetateC7H14OSBulky tert-butyl group; alters steric properties

S-(11-Bromoundecyl) ethanethioate stands out due to its longer alkyl chain, which enhances its amphiphilic characteristics and influences its solubility and interaction with biological systems compared to these other thioacetates.

XLogP3

5.6

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

S-(11-Bromoundecyl) ethanethioate

Dates

Modify: 2023-08-16

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